molecular formula C18H16N4O3 B2423874 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034586-38-2

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2423874
CAS No.: 2034586-38-2
M. Wt: 336.351
InChI Key: TYLGYCYYDCLYKM-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a potent and selective synthetic agonist for the G-protein coupled receptor 52 (GPR52), an orphan GPCR that is predominantly expressed in the brain. GPR52 is a high-interest target for neuropsychiatric research , as its activation modulates key neurotransmitter systems, including dopamine and glutamate, without direct interaction with dopamine receptors themselves. This unique mechanism offers a potential therapeutic strategy for conditions like schizophrenia and Huntington's disease by aiming to restore corticostriatal circuitry and cognitive function while avoiding the side effects associated with direct receptor targeting. The compound's design incorporates structural features that promote blood-brain barrier penetration , making it a critical in vivo tool compound for investigating GPR52 signaling pathways, validating target engagement, and elucidating the receptor's role in complex behaviors and neurobiology. Its primary research value lies in its utility for preclinical studies aimed at de-orphanizing GPR52 function and advancing the understanding of novel treatment avenues for CNS disorders.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(13-4-5-15-16(11-13)25-12-24-15)21-8-10-22-9-7-20-17(22)14-3-1-2-6-19-14/h1-7,9,11H,8,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGYCYYDCLYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazole Core

The 2-(pyridin-2-yl)-1H-imidazole scaffold is synthesized via the Groebke-Blackburn-Bienayme (GBBR) multicomponent reaction , a method widely used for imidazole derivatives.

Reaction Components :

  • Pyridine-2-amine : Serves as the nitrogen source for the imidazole ring.
  • Aldehyde : Provides the carbon backbone for cyclization.
  • Isonitrile : Acts as the third component for ring closure.

Conditions :

Component Quantity Solvent Temperature Time Yield
Pyridine-2-amine 6 mmol MeOH/THF (1:1) 80°C 4 h ~60–70%
Aldehyde 6 mmol
Isonitrile 6 mmol

The reaction proceeds through condensation of pyridine-2-amine with aldehyde and isonitrile under acidic conditions, forming the imidazole ring.

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl substituent is introduced via cross-coupling reactions . For example, Suzuki-Miyaura coupling enables attachment of the pyridine moiety to the imidazole core:

Reagents :

  • Catalyst : Pd(PPh₃)₄ (palladium catalyst).
  • Base : K₂CO₃.
  • Solvent : DMF/H₂O.

Procedure :

  • Bromination : The imidazole intermediate is brominated at the 2-position.
  • Coupling : React with pyridin-2-ylboronic acid under inert conditions.

Alkylation to Form the Ethyl Linker

The ethyl group connecting the imidazole to the amide is introduced via nucleophilic alkylation :

Reagents :

  • Alkylating Agent : Ethyl bromide or ethyl iodide.
  • Base : K₂CO₃ or NaH.
  • Solvent : DMF or THF.

Mechanism :
The imidazole nitrogen undergoes alkylation with ethyl halide, forming the ethyl-imidazolyl intermediate.

Synthesis of Benzo[d]dioxole-5-carboxylic Acid

The benzo[d]dioxole moiety is synthesized from 3,4-dihydroxybenzoic acid using protection/deprotection strategies:

Steps :

  • Dioxole Formation : React 3,4-dihydroxybenzoic acid with acetic anhydride or a Mitsunobu reagent to form the dioxole ring.
  • Activation : Convert the carboxylic acid to an acid chloride using SOCl₂ or PCl₅.

Example Reaction :

Reagent Quantity Solvent Temperature Time
Acetic anhydride 2 eq THF 0°C → RT 2 h
SOCl₂ 1 eq

Amide Coupling

The final step involves coupling the ethyl-imidazolyl amine with the activated benzo[d]dioxole-5-carboxylic acid:

Reagents :

  • Coupling Agent : EDCI or DCC.
  • Activator : HOBt or DMAP.
  • Solvent : DCM or DMF.

Procedure :

  • Activation : Treat the carboxylic acid with EDCI and HOBt.
  • Coupling : React with the ethyl-imidazolyl amine under anhydrous conditions.

Yield : ~50–60% (optimized conditions).

Reaction Optimization Strategies

Solvent Selection

Solvent Purpose Advantages Limitations
DMF Polar aprotic High solubility for polar intermediates High boiling point
THF Ether-based Low viscosity, inert Requires dry conditions
DCM Non-polar Facilitates amide coupling Toxic; limited miscibility

Catalyst and Base Choices

Catalyst/Base Application Efficiency
Pd(PPh₃)₄ Suzuki coupling High yield for pyridin-2-yl substitution
K₂CO₃ Alkylation Mild, cost-effective
DMAP Amide activation Accelerates coupling

Analytical Characterization

NMR Data

Proton δ (ppm) Multiplicity
Imidazole N–CH₂ 3.8–4.0 Singlet
Pyridine H 7.2–8.6 Multiplets
Dioxole O–CH₂–O 5.9–6.1 Singlet

IR Peaks

Functional Group Wavenumber (cm⁻¹)
C=O (amide) 1650–1680
C–N (imidazole) 1450–1500
C–O (dioxole) 1250–1300

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antimicrobial properties. For instance:

  • Synthesis and Evaluation : A study synthesized new derivatives and evaluated their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compounds showed promising results, with some exhibiting higher efficacy than traditional antibiotics .
CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateHigh
Compound BHighModerate

Anticancer Potential

The compound's structure suggests it may also possess anticancer properties. Research has explored its effects on various cancer cell lines:

  • Case Studies : In vitro studies demonstrated that compounds with similar structural motifs inhibited cell proliferation in cancer lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is hypothesized to involve apoptosis induction through caspase activation pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis
HeLa20Caspase Activation

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound with various biological targets:

  • Target Proteins : Docking studies identified potential interactions with enzymes involved in cancer cell metabolism and bacterial resistance mechanisms, indicating a dual action against both cancerous cells and microbial pathogens .

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the benzo[d][1,3]dioxole moiety.

    Imidazo[1,2-a]pyridines: These compounds feature the imidazole and pyridine rings but differ in the substitution pattern and additional functional groups.

Uniqueness

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific biological targets and improve its stability and solubility.

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, an imidazole ring, and a pyridine group. Its molecular formula is C20H22N4O2C_{20}H_{22}N_4O_2, with the following key features:

  • Molecular Weight : Approximately 366.42 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly the D3 receptor. Agonists targeting this receptor have shown neuroprotective effects in models of neurodegeneration .
  • Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit certain enzymes implicated in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus exhibiting anti-inflammatory properties .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type IC50/EC50 Values Reference
D3R Agonist Activity710 nM
COX Inhibition0.21 μM
Cytotoxicity (Cancer)IC50 < 10 μM
NeuroprotectionSignificant

Neuroprotective Effects

In a study examining neuroprotective agents against MPTP-induced neurodegeneration in mice, compounds structurally related to this compound demonstrated significant neuroprotection through selective activation of D3 dopamine receptors . This suggests potential applications in treating Parkinson's disease.

Anticancer Properties

A recent investigation into the anticancer properties of imidazole derivatives highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The study reported IC50 values below 10 μM for several derivatives, indicating promising therapeutic potential against tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology :

  • Step 1 : Start with pyridin-2-yl imidazole derivatives (e.g., 2-(pyridin-2-yl)-1H-imidazole) and functionalize the ethyl linker via nucleophilic substitution or aza-Michael addition (see for analogous aza-Michael reactions with benzimidazole derivatives) .
  • Step 2 : Couple the intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
  • Characterization : Use 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Assign 1H^1H- and 13C^{13}C-NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyridyl-imidazole and benzodioxole moieties .
  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and compare with experimental data .
  • X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, solvent) to isolate variables causing discrepancies. For example, highlights how minor changes in substituents (e.g., halogen vs. methoxy groups) alter binding affinities .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s specificity toward its proposed target (e.g., kinase or receptor).
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., IC50_{50} values in enzymatic vs. cell-based assays) to identify confounding factors .

Q. What computational strategies predict the binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., ’s docking poses for related benzimidazole derivatives) .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (AMBER or GROMACS) to assess binding stability and key residue interactions.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energies and rank analogs .

Q. How can computational chemistry be integrated to optimize the synthesis of intermediates?

  • Methodology :

  • Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. highlights ICReDD’s approach to reaction design via computational-experimental feedback loops .
  • Solvent Screening : Apply COSMO-RS to predict solvent effects on reaction yields .
  • Machine Learning : Train models on existing reaction data (e.g., temperature, catalyst loading) to recommend optimal conditions for novel intermediates .

Notes

  • All methodologies are derived from peer-reviewed protocols in the provided evidence.
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational chemistry, assay design) to reflect the complexity of modern drug discovery.

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